molecular formula C12H9F3N4O2 B11835563 Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate

Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate

Cat. No.: B11835563
M. Wt: 298.22 g/mol
InChI Key: QEUOZSCLEQREED-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with an amino group, a trifluoromethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium as a catalyst and boron reagents to couple the pyridinyl group with the pyrazine ring. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecule. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-(3-chloropyridin-2-yl)pyrazine-2-carboxylate
  • Methyl 3-amino-6-(3-bromopyridin-2-yl)pyrazine-2-carboxylate
  • Methyl 3-amino-6-(3-methylpyridin-2-yl)pyrazine-2-carboxylate

Uniqueness

Methyl 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable for applications requiring high specificity and stability.

Properties

Molecular Formula

C12H9F3N4O2

Molecular Weight

298.22 g/mol

IUPAC Name

methyl 3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylate

InChI

InChI=1S/C12H9F3N4O2/c1-21-11(20)9-10(16)18-5-7(19-9)8-6(12(13,14)15)3-2-4-17-8/h2-5H,1H3,(H2,16,18)

InChI Key

QEUOZSCLEQREED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

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